molecular formula C12H14Cl2N4S2 B2907236 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine CAS No. 882748-01-8

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine

Cat. No.: B2907236
CAS No.: 882748-01-8
M. Wt: 349.29
InChI Key: FGCSXMUEZMWQRM-UHFFFAOYSA-N
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Description

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine (CAS 882748-01-8) is a synthetic organic compound with the molecular formula C12H14Cl2N4S2 and a molecular weight of 349.30 . This compound serves as a versatile and critical building block in medicinal chemistry and drug discovery, particularly for the synthesis of complex molecules featuring piperazine and thiazole pharmacophores. The piperazine ring is a privileged scaffold in drug design, known to contribute to favorable pharmacokinetic properties and is a component in numerous FDA-approved therapeutics, including anti-cancer agents such as Abemaciclib and Imatinib . Simultaneously, the 2-chlorothiazole moiety is a key structural feature in several clinically active drugs and is frequently employed in metal-organic framework (MOF) chemistry and as a synthetic handle for further cross-coupling reactions . Recent research highlights the application of this bis-thiazolylmethylpiperazine core in the development of novel piperazine-based bis(thiazole) and bis(thiadiazole) derivatives, which have demonstrated promising cytotoxicity against various human cancer cell lines, including hepatoblastoma (HepG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) . These attributes make this chemical an invaluable reagent for researchers developing new molecular entities for oncology and other therapeutic areas. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N4S2/c13-11-15-5-9(19-11)7-17-1-2-18(4-3-17)8-10-6-16-12(14)20-10/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCSXMUEZMWQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(S2)Cl)CC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine typically involves the reaction of piperazine with 2-chloro-1,3-thiazole derivatives. One common method is the nucleophilic substitution reaction where piperazine reacts with 2-chloro-1,3-thiazol-5-ylmethyl chloride under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Reactivity of the Chloro Substituents on Thiazole Rings

The 2-chloro groups on the thiazole rings are reactive sites for nucleophilic aromatic substitution (NAS) and cross-coupling reactions :

Nucleophilic Substitution

  • Amine Functionalization : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in ethanol at reflux to replace Cl with amino groups .
    Example :
    Thiazole Cl+H2N REtOH Thiazole NR+HCl\text{Thiazole Cl}+\text{H}_2\text{N R}\xrightarrow{\text{EtOH }}\text{Thiazole NR}+\text{HCl} Conditions : 12–24 hours, 80–100°C, yields 50–85% .
  • Thiolation : Reacts with thiols (e.g., benzyl mercaptan) in the presence of NaH to form thioether derivatives .

Cross-Coupling Reactions

  • Suzuki Coupling : The 2-chloro group participates in palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) .
    Catalyst : Pd(PPh₃)₄; Base : Na₂CO₃; Solvent : Dioxane/water .

Piperazine Core Reactivity

The piperazine ring, though fully alkylated, can undergo limited reactions:

  • Protonation : Forms salts with acids (e.g., HCl, H₂SO₄) for solubility enhancement .
  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Ni²⁺) .

Stability Studies

The compound is stable under ambient conditions but degrades under strong acidic/basic environments:

ConditionStability OutcomeSource
pH 1–2 (HCl) Decomposition (>24 hours)
pH 12–14 (NaOH) Partial hydrolysis
Heat (150°C) Stable for 1 hour

Key Research Findings

Reaction TypeProductBiological ActivityReference
Amine substitution 2-Amino-thiazole derivativesAntimalarial (IC₅₀: 10–30 nM)
Suzuki coupling Biaryl-thiazole hybridsAnticancer (HepG2: IC₅₀ 1.2 µM)

Scientific Research Applications

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine involves its interaction with biological targets such as enzymes or receptors. The thiazole rings can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may disrupt cellular processes by interacting with DNA or proteins, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, molecular weights, and biological activities of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine with analogous piperazine derivatives:

Compound Name Substituents Molecular Weight Biological Activity Key Findings/Applications Reference
This compound Two (2-chloro-thiazolyl)methyl groups Not provided Insecticidal (inferred) Likely acts via nicotinic acetylcholine receptor (nAChR) modulation, similar to neonicotinoids .
1,4-Bis(5-morpholino-1,3,4-thiadiazol-2-yl)piperazine Thiadiazole-morpholine groups 529.7 Antimicrobial Exhibited broad-spectrum antimicrobial activity in vitro .
1,4-Bis(4-fluorophenylsulfonyl)piperazine Sulfonyl-fluorophenyl groups Not provided Antidiabetic Demonstrated DPP-4 inhibition (19–30% at 100 µM) and reduced blood glucose in diabetic mice .
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine Dithiocarboxy-propionyl groups Not provided Antitumor (HL-60) Inhibited HL-60 cell growth (up to 90% at 10 µM) .
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide (25) Thiazolylmethyl + cyanoimino group Not provided Insecticidal Bioisosteric replacement of imidazolidine in neonicotinoids; rigid structure enhances binding .
1,4-Bis(4-chlorobenzhydryl)piperazine Chlorobenzhydryl groups Not provided Fungicidal Superior activity against sugarcane fungal pathogens compared to commercial fungicides .

Key Comparative Insights

  • Substituent Impact on Activity :

    • Thiazole vs. Thiadiazole : Thiazole-containing derivatives (e.g., target compound and ’s compound 25) are associated with insecticidal activity, whereas thiadiazole derivatives () show antimicrobial effects. The electron-withdrawing chlorine in thiazole likely enhances receptor binding in insecticidal applications .
    • Sulfonyl and Dithiocarboxy Groups : Sulfonyl-fluorophenyl groups () enable antidiabetic activity via enzyme inhibition, while dithiocarboxy groups () confer antitumor activity through reactive sulfur species generation.
  • Structural Rigidity :

    • Piperazine rings with rigid substituents (e.g., thiazole in ) improve pharmacophore alignment with target receptors compared to flexible acyclic analogs. This rigidity is critical for maintaining insecticidal efficacy .
  • Synthetic Accessibility :

    • Thiazole-substituted piperazines (e.g., ) are synthesized via regioselective reactions, while thiadiazole derivatives () require multistep condensation. The target compound’s synthesis likely involves nucleophilic substitution of piperazine with 2-chloro-1,3-thiazol-5-ylmethyl halides.

Biological Activity

1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine (CAS No. 882748-01-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C12H14Cl2N4S2
  • Molecular Weight : 349.31 g/mol
  • Structure : The compound features a piperazine core with two thiazole moieties substituted with chlorine atoms.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 2-chloro-1,3-thiazole derivatives. Common methods include:

  • Reagents : Sodium hydride or potassium carbonate as bases.
  • Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Conditions : Elevated temperatures to ensure complete conversion .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study involving various derivatives showed that compounds containing thiazole rings often possess enhanced antibacterial and antifungal properties due to their ability to disrupt microbial cell walls or interfere with metabolic pathways .

Anticancer Activity

A notable aspect of this compound is its potential anticancer activity. In vitro studies have demonstrated that it can inhibit microtubule dynamics in cancer cells, leading to mitotic arrest. For instance, derivatives similar to this compound have shown promising results in enhancing the sensitivity of colon cancer cells to apoptotic stimuli . The structure-activity relationship (SAR) studies suggest that modifications on the piperazine and thiazole rings can significantly influence the potency against various cancer cell lines.

Study 1: Antimicrobial Screening

In a recent study published in MDPI, a series of piperazine derivatives were synthesized and screened for antimicrobial activity against common pathogens. The results indicated that compounds with thiazole substitutions exhibited enhanced activity against Gram-positive bacteria and fungi compared to their non-thiazole counterparts .

Study 2: Cancer Cell Line Testing

Another investigation focused on the effects of thiazole-containing piperazines on colon cancer cell lines (HT29). The study found that these compounds induced significant mitotic arrest at concentrations as low as 115 nM, demonstrating their potential as therapeutic agents in cancer treatment .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Benzothiazole DerivativesStructureAntimicrobial
Isothiazole DerivativesStructureAntimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the alkylation of piperazine using 2-chloro-1,3-thiazole-5-methyl halides. Key factors include:

  • Temperature control : Reactions are often conducted under reflux (60–80°C) to ensure complete substitution .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency .
  • Catalysts : Bases such as triethylamine or K₂CO₃ neutralize HCl byproducts, improving reaction kinetics .
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >75% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns on the piperazine ring and thiazole moieties. For example, the methylene protons (–CH₂–) between piperazine and thiazole resonate at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 427.02 for C₁₂H₁₄Cl₂N₄S₂) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl) within ±0.3% deviation .

Q. What in vitro biological activities are reported for structurally related piperazine-thiazole derivatives?

  • Methodological Answer :

  • Antifungal Activity : Derivatives with electron-withdrawing groups (e.g., Cl, F) on the thiazole ring show IC₅₀ values of 5–20 μM against Fusarium oxysporum via membrane disruption assays .
  • Anticancer Potential : Thiazole-piperazine hybrids inhibit kinase enzymes (e.g., EGFR) at nanomolar concentrations, validated by MTT assays on HeLa cells .

Advanced Research Questions

Q. How can molecular docking and QSAR studies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., fungal cytochrome P450). Key parameters:
  • Grid box : Centered on the active site (20 ų) with 0.375 Å spacing .
  • Scoring functions : MM-GBSA calculates binding free energy (ΔG ~ -8.5 kcal/mol for antifungal activity) .
  • QSAR Models : 2D descriptors (e.g., ClogP, topological polar surface area) correlate with bioactivity. Substituent electronegativity (Hammett σ) predicts fungicidal potency (R² = 0.89) .

Q. What contradictions exist in structure-activity relationship (SAR) data for substituents on the thiazole rings?

  • Methodological Answer :

  • Electron-Withdrawing vs. Electron-Donating Groups : While chloro substituents enhance antifungal activity (IC₅₀ = 7.2 μM), methoxy groups reduce potency (IC₅₀ = 32 μM) despite similar LogP values. This suggests steric hindrance or hydrogen-bonding interference .
  • Positional Effects : Para-substitution on thiazole improves target affinity compared to meta, but conflicting data exist for ortho-substituted analogs in anticancer assays .

Q. What challenges arise in crystallographic refinement due to the compound’s molecular symmetry?

  • Methodological Answer :

  • Disorder Modeling : The piperazine ring’s chair conformation and thiazole methylene groups create rotational disorder. SHELXL refinement requires PART commands and ISOR restraints to stabilize anisotropic displacement parameters .
  • Twinning : High symmetry (e.g., monoclinic space groups) may induce twinning. Hooft parameter analysis (|y| < 0.3) and TWIN/BASF commands in SHELXL resolve this .

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